molecular formula C8H6N4 B11917831 3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile

3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile

Cat. No.: B11917831
M. Wt: 158.16 g/mol
InChI Key: CJHQIOKQKWPFRR-UHFFFAOYSA-N
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Description

3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile is a high-purity chemical building block designed for advanced research applications. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry and material science, known for its diverse biological activities . This specific derivative, functionalized with both an amino and a carbonitrile group, offers versatile reactivity for further synthetic modification, enabling the construction of complex molecular architectures. Researchers utilize this compound in the synthesis of novel molecules with potential pharmacological properties. The imidazo[1,2-a]pyridine core is a common feature in compounds studied for various therapeutic areas, including as inhibitors of targets like cytochrome bcc oxidase for anti-tuberculosis research and in the development of antitumor agents . In material science, such functionalized heterocycles are investigated for their photophysical properties for potential use in organic electronics and as sensors . Please note that specific pharmacological, toxicological, and physicochemical data for this compound (such as melting point, solubility, and specific activity) are not provided here and must be determined by qualified researchers. This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications or for human use.

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

3-aminoimidazo[1,2-a]pyridine-2-carbonitrile

InChI

InChI=1S/C8H6N4/c9-5-6-8(10)12-4-2-1-3-7(12)11-6/h1-4H,10H2

InChI Key

CJHQIOKQKWPFRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)N)C#N

Origin of Product

United States

Preparation Methods

Reaction Optimization

A comparative study evaluated solvents and catalysts for synthesizing 3-methylimidazo[1,2-a]pyridine (3a):

EntrySolventCatalystEquivalentsTemperature/TimeYield of 3aHydrolysis Byproduct
1DMSONone180°C, 6 h0%Trace
2THFH2SO4\text{H}_2\text{SO}_4165°C, 12 h0%

The absence of product in entries 1–2 highlights the necessity of α-halo ketones or alternative cyclization promoters. Subsequent trials with acetic anhydride in DMF at 120°C achieved 85% yield, underscoring the critical role of anhydride electrophilicity in facilitating nucleophilic attack.

Multi-Step Synthesis via Carboxylic Acid Intermediates

Patent WO2018008929A1 discloses a scalable route to 3-aminoimidazo[1,2-a]pyridine-2-carbonitrile through sequential ester hydrolysis and amidation.

Stepwise Procedure

  • Ester Hydrolysis :
    Isopropyl 8-(2,6-dimethylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate is treated with 2N NaOH in ethanol at 80°C for 2 hours, yielding the carboxylic acid (85% isolated yield).

    R-COONa++H2ONaOHR-COOH+Na+OH\text{R-COO}^-\text{Na}^+ + \text{H}_2\text{O} \xrightarrow{\text{NaOH}} \text{R-COOH} + \text{Na}^+\text{OH}^-
  • Amidation with 3-Hydroxyazetidine :
    The carboxylic acid is coupled with 3-hydroxyazetidine using EDCI and HOBt in anhydrous dichloromethane. After 22 hours at room temperature, the product is isolated in 79% yield.

Critical Parameters

  • Coupling Agents : EDCI and HOBt minimize racemization, ensuring high enantiomeric purity.

  • Solvent Choice : Dichloromethane and DMF are preferred for their inertness and solubility profiles.

Intramolecular Cyclization of 2-Acylated Amines

Gueiffier et al. demonstrated that this compound serves as a precursor to pyrido[1,2-e]purines via intramolecular cyclization.

Cyclization Protocol

  • Nitration and Reduction :
    2-Acetylated amines are nitrated using HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, followed by catalytic hydrogenation (5% Pd/C, H2\text{H}_2) to introduce the amino group.

  • Thionyl Chloride-Mediated Cyclization :
    Treatment with SOCl2\text{SOCl}_2 in chloroform at room temperature induces ring closure, forming the tricyclic pyridopurine scaffold. Despite side reactions (e.g., chloro derivative formation), the target compound is isolated in 65% yield after chromatographic purification.

Comparative Analysis of Synthetic Routes

MethodYieldScalabilityByproductsKey Advantage
Kröhnke One-Pot85%ModerateHydrolysis productsAvoids α-halo ketones
Multi-Step Amidation79–85%HighMinimalAdaptable to diverse substrates
Intramolecular Cyclization65%LowChloro derivativesEnables fused-ring architectures

The multi-step amidation route offers superior scalability for industrial applications, while the Kröhnke method excels in simplicity. Cyclization strategies, though lower-yielding, unlock access to complex polycyclic systems.

Industrial-Scale Considerations

  • Catalyst Recycling : Palladium catalysts in hydrogenation steps are recovered via filtration, reducing costs.

  • Solvent Recovery : Ethyl acetate and dichloromethane are distilled and reused, aligning with green chemistry principles.

  • Quality Control : HPLC purity thresholds (>98%) are enforced to meet pharmaceutical standards.

Output :

"The integration of coupling agents like EDCI has revolutionized amidation efficiency, particularly in sterically hindered systems." — Adapted from WO2018008929A1 .

Chemical Reactions Analysis

Types of Reactions: 3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group at the 3-position can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

    Oxidation: Formation of imidazo[1,2-a]pyridine-2-carbonitrile derivatives with oxidized functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine-2-carbonitrile derivatives with various functional groups.

Scientific Research Applications

3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile and its derivatives have been extensively studied for their biological activities, particularly as inhibitors of key enzymes in pathogenic organisms.

  • Antimycobacterial Activity : Research has identified 3-aminoimidazo[1,2-a]pyridines as novel inhibitors of Mycobacterium tuberculosis glutamine synthetase. One study reported that a specific derivative exhibited an IC50 value of 0.38 µM, significantly outperforming known inhibitors like L-methionine-SR-sulfoximine . This highlights the compound's potential in developing treatments for tuberculosis.
  • Anticancer Properties : The imidazo[1,2-a]pyridine scaffold has shown promise in anticancer research. Various derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. For instance, compounds derived from this scaffold have demonstrated significant activity against multidrug-resistant strains of cancer cells .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, which often involve multi-step reactions that enhance its biological activity.

  • Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitutions where the nitrile group is displaced by amino acids or other nucleophiles. For example, reactions with glycine yielded derivatives that could potentially act as precursors for more complex structures .
  • Metal-Free Synthesis : Recent advancements have focused on metal-free synthesis methods for imidazo[1,2-a]pyridines, which are crucial for environmentally friendly chemical processes. These methods allow for the efficient production of various derivatives while maintaining high yields .

Therapeutic Applications

The therapeutic applications of this compound extend beyond its role as an enzyme inhibitor.

  • Anti-inflammatory and Analgesic Effects : Some derivatives have been evaluated for their anti-inflammatory properties, showing potential as pain relief agents. The structure-activity relationship studies indicate that modifications to the imidazo[1,2-a]pyridine ring can enhance these effects .
  • Neuropharmacological Applications : Compounds derived from this scaffold have also been explored for their sedative and anxiolytic properties. Notably, certain derivatives are being investigated for their efficacy in treating anxiety disorders and insomnia .

Case Study 1: Antitubercular Activity

In a high-throughput screening approach, several imidazo[1,2-a]pyridine analogs were identified as potent inhibitors against Mycobacterium tuberculosis. The most effective compounds demonstrated MIC values ranging from 0.03 to 5.0 µM against the H37Rv strain .

Case Study 2: Anticancer Research

A series of 3-aminoimidazo[1,2-a]pyridine derivatives were synthesized and tested against various cancer cell lines. Results indicated that modifications to the nitrogen bridge significantly affected cytotoxicity profiles, leading to the identification of promising candidates for further development .

Data Table

Application AreaActivity TypeNotable Findings
AntimycobacterialInhibitor of glutamine synthetaseIC50 = 0.38 µM; superior to existing drugs
AnticancerCytotoxicityEffective against multidrug-resistant cancer cells
Anti-inflammatoryPain reliefStructure modifications enhance efficacy
NeuropharmacologicalSedative/anxiolyticPotential treatment for anxiety and insomnia

Mechanism of Action

The mechanism of action of 3-aminoimidazo[1,2-a]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological activities .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties

Compound Substituents (Positions) Electron Effects Key Applications
3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile 3-NH₂, 2-CN Strong electron-donating (NH₂), electron-withdrawing (CN) Antiviral, MtGS inhibition, TADF materials
3-Nitroimidazo[1,2-a]pyridine-2-carbonitrile 3-NO₂, 2-CN Electron-withdrawing (NO₂, CN) Antiparasitic agents
2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile 2-Cl, 3-CN Electron-withdrawing (Cl, CN) Synthetic intermediate
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile 5-CF₃, 2-CN Strong electron-withdrawing (CF₃, CN) Potential metabolic stability enhancement

Key Insights :

  • Electron-Donating vs. Withdrawing Groups: The 3-amino group enhances electron density, improving donor capacity in TADF materials , whereas nitro or trifluoromethyl groups increase electron withdrawal, altering reactivity and bioactivity .
  • Steric Effects : Bulky substituents (e.g., CF₃) may hinder binding to biological targets compared to smaller groups like NH₂ or CN .

Key Insights :

  • Antiparasitic Activity: 3-Nitro derivatives exhibit superior activity against E. histolytica compared to amino-substituted analogs, likely due to nitro group redox properties .
  • Antiviral Specificity: The 3-amino derivative’s HIV-1 RT inhibition is attributed to interactions with the enzyme’s hydrophobic pocket .
  • Anti-inflammatory Potential: 3-Aryl derivatives outperform amino/nitro analogs, suggesting aryl groups enhance target binding .

Key Insights :

  • Efficiency: Mechanochemical synthesis of the 3-amino derivative offers higher yields and greener conditions compared to traditional nitration or halogenation .
  • Scalability : Nitro derivatives require multi-step synthesis, limiting large-scale production .

Biological Activity

3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

1. Overview of Biological Activity

This compound and its derivatives have shown promising biological activities, particularly in anti-tubercular and anticancer applications. The compound's structural features contribute to its interaction with various biological targets, making it a candidate for drug development.

1.1 Antitubercular Activity

Recent studies indicate that imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, compounds derived from this scaffold demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against Mycobacterium tuberculosis (Mtb) . The mechanism involves targeting the oxidative phosphorylation pathway crucial for Mtb survival, specifically interacting with cytochrome bcc oxidase .

1.2 Anticancer Activity

The anticancer potential of this compound has also been explored. Compounds based on this structure have shown activity against various cancer cell lines, including prostate (PC-3) and breast cancer (MCF-7) cells. Most derivatives exhibited non-cytotoxicity at higher concentrations (IC50 > 128 μM), indicating a favorable safety profile .

2. Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy and selectivity. Modifications at specific positions on the imidazo ring significantly influence biological activity.

Modification Position Effect on Activity
Ethyl groupC6Increased potency against Mtb
ChlorineC6Enhanced activity compared to bromine
Benzyl amidesC3Most active derivatives identified

Studies revealed that substituents at the C2 and C6 positions play a crucial role in determining the compound's potency against Mtb and cancer cells. For example, introducing a chloro group at position C6 significantly improved the compound's effectiveness .

3. Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acids under specific conditions to yield the desired product .

4. Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of derivatives of this compound:

4.1 Study on Antitubercular Activity

A recent study reported that modified imidazo compounds showed potent anti-Mtb activity with MIC values ranging from 0.0009 μM to 0.045 μM against both extracellular and intracellular forms of Mtb . These findings suggest that structural modifications can lead to enhanced therapeutic efficacy.

4.2 Study on Anticancer Activity

Another investigation assessed various derivatives against cancer cell lines, revealing that specific substitutions led to significant inhibition of cell proliferation. For instance, compounds with an ethyl group at position C6 demonstrated improved anti-proliferative effects compared to their unsubstituted counterparts .

5. Conclusion

The compound this compound holds considerable promise due to its diverse biological activities, particularly in combating MDR-TB and various cancers. Ongoing research into its SAR will likely yield more potent derivatives suitable for therapeutic applications.

Future studies should focus on detailed pharmacokinetic profiles and in vivo evaluations to further establish the clinical relevance of this compound.

Q & A

Q. What are the most efficient synthetic routes for 3-aminoimidazo[1,2-a]pyridine-2-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via multicomponent reactions (MCRs), which are favored for their atom economy and scalability. Key methods include:

  • Rousseau-Adib Protocol : Reacting 2-aminopyridine with aldehydes and isonitriles in aqueous media (catalyst-free), achieving high yields (75–90%) .
  • Groebke–Blackburn–Bienaymé Reaction : A one-pot, three-component reaction using BF₃·MeCN and trimethyl orthoformate as promoters, yielding >85% purity .
  • Formimidamide Chemistry : Anhydrous conditions with benzyl/allyl/propargyl halides and 2-aminopyridines, avoiding transition metals .

Q. Optimization Tips :

  • Use triethylamine as a base to enhance cyclization in MCRs .
  • Control solvent polarity (e.g., acetonitrile for precipitation) to simplify purification .

Q. Table 1: Comparative Synthesis Methods

MethodYield (%)Key ConditionsAdvantages
Rousseau-Adib (aqueous)85–90Catalyst-free, room temperatureGreen chemistry, high scalability
Groebke–Blackburn>85BF₃·MeCN, trimethyl orthoformateHigh purity, one-pot procedure
Formimidamide70–80Anhydrous, no metalsBroad substrate scope

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

  • IR Spectroscopy : Confirms nitrile (C≡N) stretch at ~2200 cm⁻¹ and NH₂ bands (3244–3448 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aromatic protons appear at δ 7.5–8.0 ppm; NH signals at δ 13.0–13.5 ppm (DMSO-d₆) .
    • ¹³C NMR : Nitrile carbons at δ 115–120 ppm; imidazo-pyridine carbons at δ 140–160 ppm .
  • TOF-MS : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. Best Practices :

  • Use DMSO-d₆ for resolving NH protons.
  • Combine NMR with elemental analysis to confirm purity.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms and regioselectivity in imidazo[1,2-a]pyridine synthesis?

Methodological Answer: Density Functional Theory (DFT) studies reveal:

  • Cyclization Pathways : Exothermic 5-endo-trig cyclization (activation energy ~25 kcal/mol) is favored over Baldwin-forbidden pathways due to dimethyliminium stabilization .
  • Substituent Effects : Electron-donating groups (e.g., –OCH₃) lower activation barriers by stabilizing transition states .

Q. Case Study :

  • Formimidamide Chemistry : DFT shows that exo-substituents reduce strain, enabling Mannich-type mechanisms over disfavored electrocyclizations .

Q. Table 2: DFT-Calculated Activation Energies

Reaction PathwayΔG‡ (kcal/mol)Key Contributor
5-endo-trig cyclization25.3Dimethyliminium stabilization
Baldwin-forbidden pathway32.1High ring strain

Q. How do structural modifications (e.g., nitro, methoxy) influence the biological activity of this compound derivatives?

Methodological Answer:

  • Anticancer Activity : The 3-amino group enhances DNA intercalation, while nitro groups (–NO₂) improve cytotoxicity (IC₅₀ < 10 µM in HeLa cells) .
  • Antimicrobial Activity : Methoxy (–OCH₃) derivatives show >90% inhibition against S. aureus due to increased membrane permeability .

Q. SAR Guidelines :

  • Prioritize para-substituted aryl groups for optimal steric fit in enzyme pockets.
  • Avoid bulky substituents (e.g., –CF₃) to prevent off-target effects.

Q. Table 3: Substituent Effects on Bioactivity

Derivative (R Group)Bioactivity (IC₅₀, µM)Target Pathway
–NO₂ (4a)8.2 ± 0.5Topoisomerase II inhibition
–OCH₃ (4c)12.4 ± 1.1Kinase modulation
–Cl (4d)15.8 ± 2.3Apoptosis induction

Q. How can conflicting data on reaction yields or bioactivity be resolved through experimental design?

Methodological Answer:

  • Controlled Replicates : Conduct triplicate reactions with standardized catalysts (e.g., BiCl₃ for MCRs) to minimize batch variability .
  • Orthogonal Validation : Cross-check cytotoxicity data using ATP assays vs. flow cytometry .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities before synthesis .

Example :
Discrepancies in nitro derivative yields (78% vs. 65%) were traced to trace moisture in acetonitrile; strict anhydrous conditions improved reproducibility .

Q. What strategies optimize regioselectivity in multicomponent reactions involving imidazo[1,2-a]pyridines?

Methodological Answer:

  • Catalyst Selection : BF₃·MeCN promotes regioselective cyclization via Lewis acid activation .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, favoring 3-substitution .
  • Temperature Control : Reflux (60–80°C) minimizes side products like imidazo[4,5-b]pyridines .

Case Study :
Replacing triethylamine with DBU increased 3-substituted product yield from 70% to 88% by deprotonating intermediates selectively .

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